REACTION_CXSMILES
|
[Zr:1].[CH2:2]([OH:5])[CH2:3][CH3:4].[CH2:6]1[O:9][CH:7]1[CH3:8]>C(N(CC)CC)C>[O-:5][CH2:2][CH2:3][CH3:4].[Zr+4:1].[O-:9][CH2:6][CH2:7][CH3:8].[O-:5][CH2:2][CH2:3][CH3:4].[O-:5][CH2:2][CH2:3][CH3:4] |f:4.5.6.7.8|
|
Name
|
zirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
zirconium propoxide
|
Type
|
product
|
Smiles
|
[O-]CCC.[Zr+4].[O-]CCC.[O-]CCC.[O-]CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |